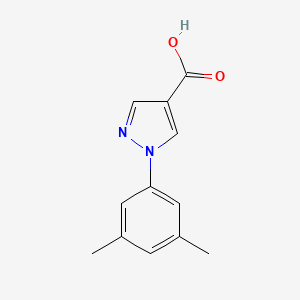
acetic acid;2,2,2-trifluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This colorless, water-miscible liquid has a smell reminiscent of ethanol. Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .
Preparation Methods
2,2,2-Trifluoroethanol can be synthesized through several methods:
Hydrogenation or Hydride Reduction: Industrially, it is produced by the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chloride.
Reaction with 1,1,1-Trifluoro-2-chloroethane: A process involving the reaction of a hydroxybutyric acid salt with 1,1,1-trifluoro-2-chloroethane in an aprotic polar solvent.
Chemical Reactions Analysis
2,2,2-Trifluoroethanol undergoes various chemical reactions:
Scientific Research Applications
2,2,2-Trifluoroethanol has a wide range of applications in scientific research:
Solvent in Organic Synthesis: It is used as a specialized solvent in organic chemistry.
Protein Studies: It is employed as a co-solvent in the experimental study of proteins and peptides.
Solar Cells: It is used to enhance the performance of single-walled carbon nanotube electrodes in perovskite solar cells.
Peptide Arylation: It is used as a solvent to control nucleophilic peptide arylation, significantly improving nucleophile-selectivity.
Mechanism of Action
2,2,2-Trifluoroethanol exerts its effects through various mechanisms:
Inhibition of Alcohol Dehydrogenase: It competitively inhibits alcohol dehydrogenase.
Hydrogen Bonding: It forms hydrogen-bonded chains and complexes with Lewis bases.
Protein Folding Studies: It serves as a tool to study protein folding due to its non-aqueous co-solvent properties.
Comparison with Similar Compounds
2,2,2-Trifluoroethanol is unique due to its strong acidic character and ability to form hydrogen-bonded complexes. Similar compounds include:
Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties.
1,1,1-Trifluoroethane: A related compound used in various industrial applications.
Trifluoroacetic Acid: A compound formed by the oxidation of 2,2,2-trifluoroethanol.
Properties
Molecular Formula |
C4H7F3O3 |
|---|---|
Molecular Weight |
160.09 g/mol |
IUPAC Name |
acetic acid;2,2,2-trifluoroethanol |
InChI |
InChI=1S/C2H3F3O.C2H4O2/c3-2(4,5)1-6;1-2(3)4/h6H,1H2;1H3,(H,3,4) |
InChI Key |
ACQMQPOSUUWRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-[(trimethylsilyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B8556630.png)

![3,3-Dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B8556635.png)




![4-[4-(3-Bromophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B8556682.png)





